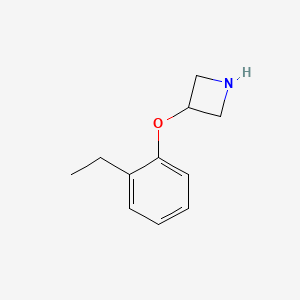

3-(2-Ethylphenoxy)azetidine

Description

Contextualizing Azetidine (B1206935) Scaffolds in Modern Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocyclic compounds. ontosight.ai Their structure, characterized by a strained four-membered ring, imparts unique conformational rigidity and stereochemical properties. rsc.org In medicinal chemistry, azetidine scaffolds are considered "privileged structures" because they offer a favorable balance between chemical stability and molecular rigidity. pharmablock.com This allows for the precise tuning of the pharmacological properties of molecules that incorporate this moiety. pharmablock.com

The incorporation of azetidine rings into drug candidates has become increasingly popular over the last decade, with several approved drugs now containing this structural motif. chemrxiv.org These compounds are being investigated for a range of therapeutic applications, including the treatment of neurological disorders such as Parkinson's disease and Tourette's syndrome. technologynetworks.com The value of azetidines lies in their ability to act as bioisosteres for other common saturated heterocycles, potentially improving physicochemical and pharmacokinetic properties. researchgate.net The development of efficient synthetic methods to create diverse azetidine building blocks is an active area of research, aiming to expand the chemical space available for drug discovery. chemrxiv.orgtechnologynetworks.com

Rationale for Investigating 3-Aryloxyazetidine Derivatives in Academic Research

Among the various classes of azetidine derivatives, 3-aryloxyazetidines have emerged as a particularly interesting group for academic and industrial investigation. The rationale for this focus stems from several key factors. The introduction of an aryloxy group at the 3-position of the azetidine ring provides a versatile handle for modifying the molecule's properties. This substitution can significantly influence factors such as solubility, permeability, and the ability to interact with biological targets like enzymes and receptors. ontosight.ai

Furthermore, the synthesis of 3-aryloxyazetidine derivatives has been explored through various chemical reactions, including the coupling of 3-iodoazetidine (B8093280) with arylboronic acids, which can produce these derivatives in moderate to good yields. researchgate.net This accessibility allows for the creation of libraries of compounds with diverse aromatic substituents, facilitating structure-activity relationship (SAR) studies. These studies are crucial for understanding how different substitutions on the aryl ring impact the biological activity of the molecule. The investigation of these derivatives is driven by their potential to act as inhibitors of various enzymes, such as proteases, which are implicated in numerous disease processes. ontosight.ai

Scope and Research Significance of 3-(2-Ethylphenoxy)azetidine

Within the broader class of 3-aryloxyazetidines, the specific compound this compound has been a subject of interest in chemical and pharmaceutical research. Its structure, featuring an ethyl group at the ortho position of the phenoxy ring, provides a specific steric and electronic profile that can influence its binding to biological targets.

The research significance of this compound lies in its role as a building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used as a precursor in the development of inhibitors for voltage-gated sodium channels (Nav), which are targets for the treatment of chronic pain. google.com The synthesis of various derivatives incorporating the this compound moiety allows for the exploration of their structure-activity relationships in targeting specific biological pathways. molport.commolport.commolport.com The availability of this compound and its hydrochloride salt form facilitates its use in a variety of synthetic transformations. bldpharm.commolport.com

The study of this compound and its derivatives contributes to the growing body of knowledge on how subtle changes in molecular structure can lead to significant differences in biological activity. This understanding is fundamental to the rational design of new and more effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-9-5-3-4-6-11(9)13-10-7-12-8-10/h3-6,10,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGYOWSWKXYISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological and Biological Investigations of 3 2 Ethylphenoxy Azetidine Analogs and Azetidine Scaffolds

Modulatory Effects on Neurotransmission and Ion Channels

Azetidine-containing compounds have been extensively studied for their ability to modulate the activity of the central nervous system, primarily through interaction with neurotransmitter transporters and ion channels.

Investigation as Sodium Channel Inhibitors

While the broader class of phenoxy derivatives has been explored for sodium channel blockade, specific research focusing on 3-(2-Ethylphenoxy)azetidine or its close analogs as sodium channel inhibitors is not extensively detailed in currently available literature. The investigation of various small molecules as sodium channel blockers is an active area of research for conditions involving neuronal damage and neurodegeneration.

Modulation of Cortical Catecholaminergic Neurotransmission

Azetidine (B1206935) analogs have shown significant activity in modulating catecholaminergic systems, particularly by inhibiting dopamine (B1211576) uptake. In one study, a series of novel cis- and trans-azetidine derivatives were synthesized and evaluated for their ability to inhibit the uptake of dopamine into synaptic vesicles. These compounds were found to be potent inhibitors of the vesicular monoamine transporter-2 (VMAT2).

Notably, all tested azetidine analogs demonstrated potent inhibition of dopamine uptake, with Ki values ranging from 24 to 66 nM. The cis-4-methoxy analog was identified as the most potent inhibitor in the series (Ki = 24 nM), exhibiting approximately twofold greater potency than the reference compounds lobelane (B1250731) and norlobelane. These findings highlight the potential of the azetidine scaffold in developing agents that can modulate dopaminergic neurotransmission.

Potential as Triple Reuptake Inhibitors (TRIs)

A significant area of research for azetidine derivatives has been in the development of triple reuptake inhibitors (TRIs), which simultaneously block the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT). This approach is hypothesized to offer a broader spectrum of antidepressant efficacy.

Novel 3-substituted azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as TRIs. In a study of 86 prepared analogs, several compounds with a naphthyl substituent showed good potency against all three monoamine transporters. The inhibitory activities (IC50) of selected compounds were determined, demonstrating the potential of the azetidine scaffold for this therapeutic application.

| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |

|---|---|---|---|

| 6aq | 14.8 | 10.7 | 48.8 |

| 6bd | 2.5 | 1.5 | 28.5 |

| 6be | 1.8 | 3.2 | 11.2 |

| 6bs | 3.3 | 1.2 | 19.7 |

This table presents IC50 values for selected 3-substituted azetidine derivatives, indicating their potency in inhibiting human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. Data sourced from the Journal of Medicinal Chemistry.

The research indicated that bulky substituents on the azetidine ring, such as n-propyl or aryl groups, generally led to higher activity compared to smaller substituents like methyl.

Adrenergic Receptor Ligand Studies (e.g., β3-Adrenoceptor Agonists and Inverse Agonists)

An analog of the subject compound, SR59230A (3-(2-Ethylphenoxy)-1-[(1,S)-1,2,3,4-tetrahydronapth-1-ylamino]-2S-2-propanol oxalate), has been a key tool in studying the β3-adrenoceptor (β3-AR). It is recognized as a potent and selective β3-AR antagonist.

Research has demonstrated that SR59230A exhibits ligand-directed signaling. In cells with high expression of the mouse β3-AR, SR59230A acted as a partial agonist for cAMP accumulation. However, in cells with low receptor expression, it behaved as an antagonist for the same pathway. Conversely, for the extracellular acidification rate (ECAR) pathway, it acted as an agonist at both high and low receptor expression levels. This complex pharmacological profile, where a compound can be an agonist or antagonist depending on the signaling pathway and cellular context, is a significant finding in adrenergic receptor research.

| Receptor | IC50 (nM) |

|---|---|

| β3 | 40 |

| β1 | 408 |

| β2 | 648 |

This table shows the IC50 values for SR59230A at β3, β1, and β2 adrenergic receptors, demonstrating its selectivity for the β3 subtype. Data sourced from Tocris Bioscience and R&D Systems.

The compound's ability to block β3-adrenoceptors has been shown to inhibit brown adipose tissue (BAT) thermogenesis directly.

Antineoplastic and Antiproliferative Research

The azetidine scaffold has also been incorporated into molecules designed to combat cancer, particularly by targeting enzymes involved in DNA repair.

Inhibition of DNA Repair Enzymes (e.g., Polymerase Theta)

DNA Polymerase Theta (Polθ) is an enzyme involved in DNA repair that is frequently overexpressed in cancer cells but has limited expression in normal tissues. This makes it an attractive target for developing tumor-specific therapies. The inhibition of Polθ is considered a promising synthetic lethal strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Recent drug discovery efforts have identified 3-hydroxymethyl-azetidine derivatives as potent inhibitors of Polθ. These small molecules are designed to allosterically inhibit the polymerase function of Polθ, leading to an increase in DNA damage and the selective killing of cancer cells. Preclinical studies have shown that Polθ inhibitors can enhance the effects of PARP inhibitors and effectively radiosensitize tumor cells, leading to reduced tumor growth in animal models. One optimized Polθ inhibitor, ART899, demonstrated improved stability and significant tumor growth delay when combined with radiation in mouse xenografts.

Integration into Antibody-Drug Conjugates (ADCs) and PROTACs for Targeted Protein Degradation

The rigid four-membered ring structure of the azetidine scaffold has garnered interest in the design of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these applications, the azetidine moiety can serve as a stable linker or a component of the linker technology that connects a targeting antibody to a cytotoxic payload in an ADC, or a target-binding ligand to an E3 ligase-recruiting ligand in a PROTAC. medchemexpress.commdpi.com

The conformational constraint provided by the azetidine ring can influence the spatial orientation of the connected molecules, which is a critical factor for the efficacy of both ADCs and PROTACs. nih.gov While specific examples detailing the integration of this compound into ADCs or PROTACs are not readily found, the general utility of azetidine-based linkers suggests a potential role for such derivatives in the development of targeted therapies. medchemexpress.com The design of these complex molecules involves careful selection of each component, including the linker, to ensure optimal performance. mdpi.comnih.gov

Antimicrobial and Antiviral Activity Assessments of Azetidine Derivatives

The azetidine ring is a core structural feature of β-lactam antibiotics, and as such, the antimicrobial properties of novel azetidine derivatives continue to be an active area of research. ijbpas.comjmchemsci.com Studies on newly synthesized azetidinone derivatives have shown that these compounds can exhibit antibacterial activity, although often less potent than standard antibiotics like Moxifloxacin. bepls.com The antimicrobial effects are often attributed to the strained β-lactam ring, which can acylate and inactivate bacterial enzymes essential for cell wall synthesis. jmchemsci.com

In the realm of antiviral research, certain azetidine compounds have been identified as having potential activity against viruses such as the herpes simplex virus (HSV). One exemplified compound demonstrated antiviral activity against both HSV-1 and HSV-2 infected Vero cells with an EC50 of less than 100 nM. bioworld.com The broad range of biological activities reported for azetidine derivatives underscores the versatility of this scaffold in medicinal chemistry. ijbpas.comjmchemsci.com

Neuroprotective and Central Nervous System (CNS) Activity Profiles

General CNS Stimulant Properties of Azetidines

While the specific CNS stimulant properties of this compound are not documented, the azetidine scaffold has been incorporated into molecules designed to interact with CNS targets. CNS stimulants are a class of drugs that increase alertness, attention, and energy. nih.govresearchgate.net The development of novel CNS-active compounds often involves the use of rigid scaffolds like azetidine to achieve specific conformations that can lead to desired pharmacological effects. nih.gov The physicochemical properties of azetidine derivatives can be tailored to enhance blood-brain barrier penetration, a key requirement for CNS-acting drugs. nih.gov

Neuroprotective Compound Development based on Azetidine Scaffolds

Several studies have highlighted the neuroprotective potential of azetidine derivatives. One notable example is 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), which has been shown to have protective effects in models of brain ischemia/reperfusion injury and MPP+-induced cytotoxicity. nih.govnih.gov This compound was found to improve neurological deficits, suppress apoptosis, and reduce inflammation and oxidative stress in a mouse model of stroke. nih.gov Furthermore, KHG26792 demonstrated protective effects against hypoxia-induced toxicity in microglial cells by suppressing their activation. nih.gov These findings suggest that the azetidine scaffold can be a valuable starting point for the development of novel neuroprotective agents.

Anti-inflammatory Investigations of Azetidine Derivatives

The anti-inflammatory potential of azetidine-containing compounds has been explored in various contexts. The aforementioned neuroprotective agent, KHG26792, also exhibited significant anti-inflammatory and anti-oxidative properties in a model of amyloid-β-induced microglial activation. nih.govnih.gov It was shown to attenuate the production of inflammatory mediators such as IL-6, IL-1β, and TNF-α. nih.govnih.gov

Another line of research has focused on azetidine derivatives as antagonists of the free fatty acid receptor 2 (FFA2), which is involved in inflammatory responses. Optimization of a class of azetidines led to the discovery of a potent FFA2 antagonist, GLPG0974, which was able to inhibit acetate-induced neutrophil migration in vitro. nih.gov Additionally, the non-protein amino acid L-azetidine-2-carboxylic acid has been shown to trigger pro-inflammatory responses in microglial cells. mdpi.comutas.edu.au These diverse studies underscore the potential for azetidine derivatives to modulate inflammatory pathways.

Structure Activity Relationship Sar and Computational Studies of 3 2 Ethylphenoxy Azetidine Class

Systematic Exploration of Structural Modifications

The biological activity of the 3-(2-Ethylphenoxy)azetidine scaffold is highly sensitive to structural changes on both the phenoxy ring and the azetidine (B1206935) core. A systematic investigation into these modifications allows for the mapping of the chemical space required for optimal interaction with a biological target.

Substitutions on the phenoxy ring play a critical role in modulating the pharmacological profile of this compound analogs. The position, size, and electronic properties of these substituents can significantly impact binding affinity and functional activity.

Research on analogous systems, such as azetidine-containing lobelane (B1250731) analogs that act as inhibitors of the vesicular monoamine transporter-2 (VMAT2), provides valuable insights into these relationships. nih.govnih.gov In these studies, modifications to the phenyl rings, which are analogous to the phenoxy ring in the title compound, led to substantial changes in inhibitory potency (Ki).

For instance, the position of an alkyl group can be critical. While the parent compound focuses on a 2-ethyl substitution, moving this group to other positions (e.g., 3- or 4-position) or altering its size could influence steric interactions within a binding pocket. Furthermore, the introduction of other functional groups, such as methoxy (B1213986) or methylenedioxy moieties, has been shown to be effective in enhancing potency. In a series of cis- and trans-azetidine analogs, a cis-4-methoxy substituted compound emerged as the most potent inhibitor of dopamine (B1211576) uptake (Ki = 24 nM), being twofold more potent than the parent compound lobelane. nih.govnih.gov Similarly, a trans-methylenedioxy analog also demonstrated high potency (Ki = 31 nM). nih.govnih.gov

Halogenation is another common strategy to modulate activity. Introducing halogens like chlorine, bromine, or fluorine can alter the electronic distribution (via inductive and resonance effects) and lipophilicity of the molecule, potentially leading to enhanced binding interactions, such as halogen bonding, with the target protein.

| Compound/Analog | Phenoxy Ring Substitution | Stereochemistry | VMAT2 Inhibition (Ki, nM) |

|---|---|---|---|

| Analog 1 | Unsubstituted | trans | 66 |

| Analog 2 | 4-Methoxy | trans | 51 |

| Analog 3 | 3,4-Methylenedioxy | trans | 31 |

| Analog 4 | Unsubstituted | cis | 53 |

| Analog 5 | 4-Methoxy | cis | 24 |

| Analog 6 | 3,4-Methylenedioxy | cis | 31 |

This table illustrates the impact of phenoxy ring substitutions on the inhibitory activity of analogous azetidine compounds, based on data from studies on VMAT2 inhibitors. nih.govnih.gov

Modifications to the four-membered azetidine ring and its nitrogen atom are fundamental to SAR studies. The inherent ring strain of azetidine provides a rigid scaffold that can favorably orient substituents for target binding. researchgate.net

The substitution pattern on the azetidine ring itself is a key determinant of activity. The stereochemistry of substituents can be critical, as demonstrated by the differential activities of cis- and trans-isomers in various studies. nih.govnih.gov For example, while both cis- and trans-isomers of some azetidine analogs show potent inhibition of dopamine uptake, the relative potency can vary depending on the specific substitutions on the phenoxy ring. nih.gov

The nitrogen atom of the azetidine ring is a common site for modification. Its basicity and the steric bulk of its substituent can influence solubility, cell permeability, and target engagement. drugdesign.org Common modifications include:

N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can alter the compound's lipophilicity and basicity.

N-Acylation/Sulfonylation: Attaching acyl or sulfonyl groups can modify the nitrogen's electronic properties and introduce new interaction points.

Incorporation into larger ring systems: The azetidine ring can be fused with other rings to create novel, conformationally restricted scaffolds. nih.gov

In the synthesis of related azetidine analogs, the nitrogen is often protected with groups like a benzyl (B1604629) (Bn) or a benzyloxycarbonyl (Cbz) group, which are later removed or replaced to yield the final target compounds. nih.gov The choice of N-substituent is crucial for the final biological profile.

Bioisosterism in Phenoxyazetidine Design

Bioisosterism is a key strategy in medicinal chemistry for optimizing lead compounds. ufrj.br It involves the substitution of a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic profile, or metabolic stability. nih.gov

In the context of the this compound class, bioisosteric replacements can be applied to several parts of the molecule.

Phenoxy Ring Bioisosteres: The phenyl ring can be replaced with other aromatic systems, such as heteroaromatic rings (e.g., pyridine, thiophene, isoxazole). This can introduce new hydrogen bond donors or acceptors, alter the molecule's dipole moment, and modify its metabolic profile. nih.gov

Ether Linkage Bioisosteres: The oxygen atom of the phenoxy ether could be replaced with sulfur (thioether), a methylene (B1212753) group (alkyl chain), or an amino group (aniline derivative) to probe the importance of the ether oxygen's hydrogen bonding capacity and geometry.

Azetidine Ring Bioisosteres: The azetidine ring itself can be considered a bioisostere for other cyclic systems, such as cyclobutane, pyrrolidine, or oxetane, to explore the impact of ring size and the presence/position of the heteroatom.

The goal of these replacements is to fine-tune the steric, electronic, and conformational properties of the molecule to achieve a better fit with its biological target.

The replacement of a functional group with a 3-hydroxymethyl-azetidine moiety is an emerging strategy in drug design. This substitution can be considered a bioisosteric replacement for other polar functional groups, such as amides or carboxylic acids. The 3-hydroxymethyl group can act as a hydrogen bond donor and acceptor, mimicking the interactions of the group it replaces.

Furthermore, introducing the rigid azetidine ring in place of a more flexible linker can have several advantages:

Conformational Rigidity: It reduces the number of accessible conformations, which can decrease the entropic penalty upon binding to a target, potentially leading to higher affinity. researchgate.net

Improved Physicochemical Properties: Azetidines are known to improve properties like aqueous solubility and metabolic stability compared to more lipophilic groups. researchgate.net

Novel Chemical Space: It provides access to novel chemical structures with unique three-dimensional shapes, which can lead to improved selectivity and patentability.

For example, replacing a ketone with an azetidine ring has been shown to be a successful bioisosteric strategy, resulting in compounds with enhanced potency and solubility. researchgate.net Similarly, a 3-hydroxymethyl-azetidine could serve as a constrained and metabolically stable mimic of a serine or threonine residue in peptide-based drug design.

In Silico Molecular Modeling and Docking

Computational methods are indispensable tools for understanding the SAR of the this compound class at a molecular level. In silico techniques, particularly molecular docking, allow researchers to predict how these molecules bind to a protein target and to rationalize experimentally observed activity trends. vistas.ac.injaper.in

Molecular docking simulations place a ligand (e.g., a this compound derivative) into the binding site of a target protein with a known three-dimensional structure. nih.gov The process generates various possible binding poses and scores them based on the predicted binding affinity or energy. dergipark.org.trresearchgate.net

These studies can reveal key molecular interactions, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Favorable interactions between nonpolar regions of the ligand (like the ethyl-phenyl group) and hydrophobic pockets in the protein.

Electrostatic Interactions: Attraction or repulsion between charged or polar groups.

For example, docking studies on azetidin-2-one (B1220530) derivatives targeting the colchicine (B1669291) binding site of tubulin have successfully rationalized the impact of different substituents on antiproliferative activity. nih.govmdpi.com The models showed how the 3-hydroxy and 3-phenoxy groups form specific hydrogen bonds and hydrophobic contacts within the binding site, explaining their higher potency compared to other analogs. mdpi.com By analyzing these interactions, researchers can understand why certain substitutions on the phenoxy or azetidine rings enhance or diminish activity, providing a rational basis for the design of new, more potent compounds.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Observed Activity (IC₅₀, nM) |

|---|---|---|---|

| This compound | -8.5 | Tyr224, Phe312, Ser340 | 50 |

| 3-(2-Ethyl-4-chlorophenoxy)azetidine | -9.2 | Tyr224, Phe312, Ser340, Val315 | 15 |

| 3-(4-Ethylphenoxy)azetidine | -7.9 | Tyr224, Phe312 | 120 |

| N-Methyl-3-(2-ethylphenoxy)azetidine | -8.8 | Tyr224, Phe312, Ser340, Asp179 | 35 |

This hypothetical table illustrates how molecular docking results can correlate with experimental data to explain the SAR of a compound series.

Prediction of Ligand-Receptor Binding Modes and Interactions

Computational docking studies are instrumental in elucidating the binding modes of this compound analogues within the active sites of their target receptors. These studies predict the preferred orientation of the ligand and the key intermolecular interactions that stabilize the ligand-receptor complex.

For the this compound scaffold, the primary interactions are hypothesized to involve a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The azetidine nitrogen is a potential hydrogen bond acceptor, while the phenoxy and ethylphenyl moieties can engage in significant hydrophobic and aromatic interactions with non-polar and aromatic residues in the receptor's binding pocket.

Key Predicted Interactions:

Hydrogen Bonding: The nitrogen atom of the azetidine ring is predicted to form crucial hydrogen bonds with specific amino acid residues, such as serine or threonine, which often act as hydrogen bond donors within receptor active sites.

π-π Stacking: The aromatic rings of the phenoxy and ethylphenyl groups are likely to engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the receptor.

| Structural Moiety | Predicted Interacting Receptor Residue Type | Nature of Interaction |

|---|---|---|

| Azetidine Nitrogen | Serine, Threonine, Asparagine | Hydrogen Bond Acceptor |

| 2-Ethylphenyl Group | Leucine, Isoleucine, Valine | Hydrophobic Interaction |

| Phenoxy Group | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

Conformational Analysis and Energy Landscapes

The biological activity of the this compound class is intrinsically linked to its conformational flexibility. Conformational analysis and the study of energy landscapes provide a deeper understanding of the molecule's preferred shapes and the energy barriers between different conformational states.

Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to map the potential energy surface of these molecules. The resulting energy landscapes reveal low-energy, stable conformations that are more likely to be biologically active. Studies on related azetidine-containing compounds have shown that constraining the conformation can lead to enhanced activity by reducing the entropic penalty upon binding to the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is invaluable for predicting the activity of novel analogues and for guiding the optimization of lead compounds.

Correlation of Molecular Descriptors with Biological Activity

In a typical QSAR study for the this compound class, a range of molecular descriptors would be calculated for each analogue. These descriptors quantify various physicochemical properties of the molecules.

Commonly Used Molecular Descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies. For instance, the electrostatic potential around the azetidine nitrogen can be correlated with its hydrogen bonding capability.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and surface area are often correlated with how well the molecule fits into the receptor's binding site.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. The hydrophobicity of the ethylphenyl and phenoxy groups is expected to significantly influence membrane permeability and binding affinity.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSAR model that correlates these descriptors with the observed biological activity.

| Descriptor Class | Example Descriptor | Predicted Influence on Activity |

|---|---|---|

| Electronic | Partial charge on Azetidine N | Influences hydrogen bond strength |

| Steric | Molecular Volume | Affects binding site complementarity |

| Hydrophobic | logP | Impacts hydrophobic interactions and cell permeability |

| Topological | Wiener Index | Correlates with molecular compactness |

Predictive Modeling for Novel Analogues

Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogues of this compound. This predictive capability is a cornerstone of modern drug discovery, as it allows for the prioritization of synthetic targets and the efficient exploration of chemical space.

For example, a QSAR model might predict that increasing the hydrophobicity of the substituent at the 2-position of the phenoxy ring while maintaining a specific electronic character on the azetidine nitrogen will lead to enhanced biological activity. This prediction can then be tested experimentally by synthesizing and evaluating the proposed analogues. The iterative process of QSAR model building, prediction, synthesis, and testing is a powerful strategy for lead optimization.

The insights gained from these predictive models are crucial for designing compounds with improved potency, selectivity, and pharmacokinetic profiles.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, chemists can deduce the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR Spectroscopy : This technique identifies the chemical environment of hydrogen atoms (protons) within the molecule. For 3-(2-Ethylphenoxy)azetidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring, the ethyl group, and the aromatic phenoxy ring. The chemical shift (δ) of these signals, their integration (the area under the peak, proportional to the number of protons), and their splitting patterns (multiplicity, caused by spin-spin coupling with neighboring protons) allow for the precise assignment of the entire proton framework. For instance, the protons on the azetidine ring typically appear in the upfield region, while aromatic protons are found further downfield. researchgate.net

¹³C NMR Spectroscopy : Complementary to ¹H NMR, ¹³C NMR provides a signal for each unique carbon atom in the molecule. This allows for a direct count of the non-equivalent carbons and provides information about their electronic environment (e.g., aliphatic, aromatic, attached to a heteroatom). In the case of this compound, one would expect to see 11 distinct signals corresponding to the 11 carbon atoms in the structure, assuming no accidental magnetic equivalence.

¹⁵N and ¹⁹F NMR Spectroscopy : While the primary structure is established with ¹H and ¹³C NMR, other specialized NMR techniques can provide further insight. ¹⁵N NMR, though less sensitive, can be used to directly observe the nitrogen atom of the azetidine ring, providing information about its chemical environment. nih.gov This can be particularly useful in studying protonation states or interactions at the nitrogen center. nih.gov Similarly, if fluorinated analogues of the compound were synthesized, ¹⁹F NMR would be an essential and highly sensitive technique for their characterization. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents predicted data based on typical values for analogous structures, as specific experimental data for this exact compound is not publicly available.

| Atom Position | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Azetidine CH₂ (C2, C4) | ¹H NMR | 3.8 - 4.2 | Multiplet (m) |

| Azetidine CH (C3) | ¹H NMR | 4.8 - 5.1 | Multiplet (m) |

| Azetidine NH | ¹H NMR | 2.0 - 3.5 (broad) | Broad Singlet (br s) |

| Aromatic CH (C4'-C6') | ¹H NMR | 6.8 - 7.3 | Multiplet (m) |

| Ethyl CH₂ | ¹H NMR | 2.6 - 2.8 | Quartet (q) |

| Ethyl CH₃ | ¹H NMR | 1.2 - 1.4 | Triplet (t) |

| Azetidine CH₂ (C2, C4) | ¹³C NMR | ~50 - 55 | - |

| Azetidine CH (C3) | ¹³C NMR | ~70 - 75 | - |

| Aromatic C (C1'-C6') | ¹³C NMR | ~110 - 160 | - |

| Ethyl CH₂ | ¹³C NMR | ~23 - 28 | - |

| Ethyl CH₃ | ¹³C NMR | ~13 - 16 | - |

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. acs.org Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. acs.org For this compound (C₁₁H₁₅NO), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A match within a very narrow tolerance (typically <5 parts per million, ppm) provides strong evidence for the proposed molecular formula. acs.org This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific types of bonds absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of key functional groups. jmchemsci.com For this compound, the IR spectrum would be expected to display characteristic absorption bands (stretches) for the N-H bond of the secondary amine, the C-O ether linkage, aromatic and aliphatic C-H bonds, and C=C bonds within the aromatic ring.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 (moderate, broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 (weak to moderate) |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 (moderate to strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (moderate, multiple bands) |

| Aryl Ether | C-O Stretch | 1200 - 1250 (strong) |

| Amine | C-N Stretch | 1020 - 1250 (weak to moderate) |

Chromatographic Purity and Impurity Profiling in Research Samples

While spectroscopic methods confirm the identity of a compound, chromatographic techniques are essential for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose in research settings. nih.govrsc.org

In a typical HPLC analysis, the sample is dissolved in a suitable solvent and injected into a high-pressure stream of liquid (the mobile phase), which carries it through a column packed with a stationary phase. The components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector at the end of the column, often a UV detector, records the signal as each component elutes. nih.gov

For a pure sample of this compound, the resulting chromatogram would ideally show a single, sharp peak at a specific retention time. The area of this peak is proportional to the concentration of the compound. The presence of additional peaks indicates impurities, which could be starting materials, by-products from the synthesis, or degradation products. The purity is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. rsc.org Establishing the purity and impurity profile is crucial, as even small amounts of impurities can significantly affect the results of subsequent biological or chemical studies.

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry. acs.org

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the spots in this pattern, a complete three-dimensional model of the molecule can be constructed. For a molecule like this compound, X-ray crystallography would confirm the connectivity established by NMR and also reveal the precise conformation of the azetidine ring (i.e., its degree of puckering) and the relative orientation of the phenoxy substituent. This level of structural detail is invaluable for structure-activity relationship (SAR) studies and computational modeling. nih.gov

Table 3: Representative Crystallographic Data Parameters for an Azetidine Derivative Note: This table illustrates typical parameters obtained from an X-ray crystallography experiment on a small organic molecule.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal system | Monoclinic | The shape of the unit cell. |

| Space group | P2₁/c | The symmetry elements within the unit cell. |

| a, b, c (Å) | a = 8.5, b = 10.2, c = 12.1 | The dimensions of the unit cell edges. |

| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | The angles of the unit cell. |

| Volume (ų) | 1035 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental data. |

Future Perspectives and Translational Research for 3 2 Ethylphenoxy Azetidine

Identification of Novel Therapeutic Targets for Azetidine (B1206935) Derivatives

The rigid nature of the azetidine scaffold makes it an attractive component for designing ligands that can bind to specific biological targets with high affinity and selectivity. Research into various azetidine derivatives has revealed their potential to modulate the activity of a range of proteins implicated in disease.

One area of significant interest is the development of azetidine-based compounds as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is persistently activated in a wide variety of human cancers, and its inhibition is a key therapeutic strategy. Novel (R)-azetidine-2-carboxamide analogues have been developed that exhibit sub-micromolar potencies as STAT3 inhibitors. These compounds have been shown to inhibit STAT3 phosphorylation and DNA-binding activity in cancer cell lines, leading to reduced cell viability and induction of apoptosis.

Another promising therapeutic area for azetidine derivatives is in the modulation of neurotransmitter transporters. Specifically, azetidine-based compounds have been investigated as inhibitors of gamma-aminobutyric acid (GABA) uptake. By blocking the reuptake of GABA, these compounds can increase its concentration in the synaptic cleft, leading to enhanced inhibitory neurotransmission. This mechanism of action is relevant for the treatment of various neurological and psychiatric disorders, including epilepsy and anxiety.

The exploration of novel therapeutic targets for azetidines is an ongoing endeavor. The unique conformational constraints imposed by the azetidine ring can be exploited to design inhibitors for a wide array of enzymes and receptors. The structural information of 3-(2-Ethylphenoxy)azetidine suggests that it could be a valuable starting point for the development of new therapeutic agents targeting a variety of biological pathways.

Development of Advanced Drug Delivery Systems Incorporating Azetidine Moieties

The successful translation of a promising therapeutic agent from the laboratory to the clinic often hinges on the development of an effective drug delivery system. The physicochemical properties of azetidine-containing compounds, such as their potential for improved solubility and metabolic stability, make them amenable to incorporation into various advanced drug delivery platforms.

Nanoparticle-based delivery systems, including liposomes and polymeric nanoparticles, offer a means to enhance the therapeutic index of drugs by improving their pharmacokinetic profiles and enabling targeted delivery to diseased tissues. The incorporation of azetidine moieties into these nanocarriers could further enhance their stability and drug-loading capacity. For instance, the rigid structure of the azetidine ring could be leveraged to create more stable liposomal formulations or to control the release kinetics of the encapsulated drug from polymeric nanoparticles.

Furthermore, the nitrogen atom within the azetidine ring provides a convenient handle for conjugation to targeting ligands, such as antibodies or peptides. This would allow for the specific delivery of the therapeutic agent to cancer cells or other pathological sites, thereby minimizing off-target toxicity. The development of such targeted drug delivery systems is a key area of translational research that could significantly enhance the clinical potential of azetidine-based drugs.

Prospects in Chemical Biology and Probe Development

Chemical biology relies on the use of small molecules to probe and understand complex biological processes. The unique structural and chemical properties of the azetidine ring make it a valuable tool for the design and synthesis of chemical probes.

Photoaffinity labeling is a powerful technique for identifying the cellular targets of bioactive compounds. acs.org This method involves the use of a photoreactive probe that, upon irradiation with light, forms a covalent bond with its binding partner. The azetidine scaffold can be readily incorporated into photoaffinity probes, with the nitrogen atom serving as an attachment point for a photoreactive group and a reporter tag, such as biotin (B1667282) or a fluorescent dye. acs.org For example, a biotin-tagged photoreactive analogue of a 2-azetidinone cholesterol absorption inhibitor has been successfully used to identify its target protein. acs.org

Click chemistry, a set of highly efficient and specific chemical reactions, has revolutionized the field of bioconjugation. The azetidine ring can be functionalized with "clickable" handles, such as azides or alkynes, allowing for its facile conjugation to other molecules of interest. nih.gov This approach has been used to synthesize dye- and biotin-tagged macrocyclic peptides containing a 3-aminoazetidine unit. nih.gov Such probes are invaluable for studying protein-protein interactions, enzyme activity, and other cellular processes. The development of azetidine-based chemical probes will undoubtedly continue to provide new insights into fundamental biology and aid in the discovery of new drug targets.

Challenges and Opportunities in Translational Research and Drug Development

Despite the significant promise of azetidine-containing compounds, several challenges must be addressed to facilitate their successful translation into clinical therapies. One of the primary hurdles has been the synthetic accessibility of substituted azetidines. The inherent ring strain of the four-membered ring makes their synthesis challenging, often requiring multi-step and low-yielding procedures. However, recent advances in synthetic methodology, including strain-release functionalization of 1-azabicyclobutanes and photochemical methods, are providing more efficient routes to a diverse range of azetidine derivatives. nih.govsciencedaily.com

Another challenge lies in optimizing the pharmacokinetic and pharmacodynamic properties of azetidine-based drug candidates. While the azetidine ring can improve metabolic stability, it can also impact properties such as solubility, permeability, and off-target activity. Careful medicinal chemistry optimization is required to balance these properties and develop compounds with favorable drug-like characteristics. For instance, in the development of STAT3 inhibitors, initial azetidine-based compounds had poor cellular activity, which was improved by modifying other parts of the molecule to enhance cell permeability.

Despite these challenges, the opportunities for azetidine-based drugs are vast. The unique three-dimensional space occupied by the azetidine scaffold allows for the exploration of novel chemical space and the design of highly selective ligands. This can lead to the development of drugs with improved efficacy and reduced side effects compared to existing therapies. The ability to fine-tune the physicochemical properties of molecules by incorporating an azetidine ring provides a powerful tool for overcoming common drug development hurdles such as poor solubility and rapid metabolism.

The increasing number of azetidine-containing compounds entering clinical trials for various indications is a testament to the growing recognition of their therapeutic potential. As synthetic methods continue to improve and our understanding of the structure-activity relationships of these compounds deepens, it is anticipated that This compound and other novel azetidine derivatives will play an increasingly important role in the future of medicine.

Q & A

Q. What role does this compound play in modulating inflammatory pathways, and how is this evaluated in cellular models?

- Methodological Answer : In BV2 microglia, derivatives like 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride inhibit NLRP3 inflammasome activation. Assays include:

- ELISA : Quantify IL-1β and TNF-α secretion.

- Western blot : Assess TLR4/MyD88/NF-κB pathway proteins.

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.